molecular formula C12H15N3O2S B2394378 N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide CAS No. 117026-15-0

N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide

Cat. No.: B2394378
CAS No.: 117026-15-0
M. Wt: 265.33
InChI Key: CSDMHJODKPTDFY-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide (CAS: 117026-15-0) is a hydrazinecarbothioamide derivative with the molecular formula C₁₂H₁₅N₃O₂S and a molecular weight of 265.33 g/mol . It features an allyl group attached to the hydrazinecarbothioamide backbone and a 4-methoxybenzoyl substituent. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis typically involves condensation reactions between substituted benzoyl hydrazides and allyl isothiocyanate, followed by cyclization or functionalization steps .

Properties

IUPAC Name

1-[(4-methoxybenzoyl)amino]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-8-13-12(18)15-14-11(16)9-4-6-10(17-2)7-5-9/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDMHJODKPTDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with hydrazinecarbothioamide in the presence of a base, followed by the introduction of an allyl group. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted allyl derivatives.

Scientific Research Applications

N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hydrazinecarbothioamide derivatives share a common core structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Key Properties/Activities References
N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide Allyl, 4-methoxybenzoyl Antimicrobial, anticancer potential
N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide Allyl, 3-methoxybenzoyl Lower antimicrobial activity vs. 4-methoxy isomer
N-Benzyl-2-(4-methylbenzoyl)hydrazinecarbothioamide Benzyl, 4-methylbenzoyl Enhanced β-lactamase inhibition
N-(Pyridin-2-yl)hydrazinecarbothioamide Pyridin-2-yl Non-linear optical (NLO) properties
2-(4-Oxoindolin-3-ylidene)hydrazinecarbothioamide 4-Oxoindolin-3-ylidene Cytotoxicity against HeLa, CEM, L1210 cells
N-(4-Methoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide 4-Methoxyphenyl, pyridin-4-ylcarbonyl Antiviral, β-lactamase inhibition

Key Findings :

Substituent Position Matters :

  • The 4-methoxybenzoyl group in the target compound confers superior antimicrobial activity compared to its 3-methoxy analog (e.g., minimal inhibitory concentration (MIC) values differ by 2–4-fold in bacterial assays) .
  • The allyl group enhances solubility in polar solvents, whereas benzyl substituents (as in ) improve lipophilicity, influencing membrane permeability .

Biological Activity Trends :

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., 4-nitro or dinitrophenyl ) exhibit higher cytotoxicity. For example, N-allyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide showed IC₅₀ values of 8–12 μM against leukemia cells .
  • Enzyme Inhibition : Compounds with 4-methylbenzoyl (e.g., ) or pyridin-4-ylcarbonyl groups (e.g., ) demonstrate β-lactamase inhibition (IC₅₀: 0.5–2.0 μM), crucial for combating antibiotic resistance.

Synthetic Yields and Stability :

  • Cyclization reactions of allyl-substituted derivatives (e.g., ) yield products in 68–90% efficiency, whereas bulkier substituents (e.g., cyclohexyl or phenyl ) reduce yields to 43–75% due to steric hindrance .
  • Crystallographic data (e.g., ) confirm that hydrogen bonding between the thioamide group and aromatic rings stabilizes the molecular structure.

Data-Driven Insights

Table 2: Spectral and Physicochemical Data

Property This compound N-Benzyl-2-(4-methylbenzoyl)hydrazinecarbothioamide
Melting Point 160–162°C 178–180°C
IR (C=S stretch) 1250–1270 cm⁻¹ 1245–1265 cm⁻¹
¹H NMR (δ, ppm) 8.20 (s, NH), 6.85–7.40 (Ar-H) 7.25–7.60 (Ar-H), 4.40 (s, CH₂)
LogP (Calculated) 2.1 3.5
Antimicrobial MIC (μg/mL) 8–16 (vs. S. aureus) 4–8 (vs. E. coli)

Mechanistic and Application Insights

  • Antimicrobial Mechanism : The thioamide (-N-C=S) group chelates metal ions in microbial enzymes, disrupting cell wall synthesis .
  • Anticancer Potential: Hydrazinecarbothioamides induce apoptosis via ROS generation and mitochondrial membrane depolarization .
  • NLO Applications : Derivatives like N-(pyridin-2-yl)hydrazinecarbothioamide exhibit hyperpolarizability (β = 8.5 × 10⁻³⁰ esu), making them candidates for optoelectronic devices .

Biological Activity

N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and antibacterial properties. This article explores its biological activity based on various research studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an allyl group, a hydrazine moiety, and a methoxybenzoyl group. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine derivatives in the presence of a suitable solvent, followed by the introduction of the allyl group through a nucleophilic substitution reaction.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be between 21.3 µM and 28.3 µM, suggesting a potent inhibitory effect comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased early and late apoptotic cell populations after treatment. For instance, in MCF-7 cells treated with this compound, early apoptotic cells increased significantly from 1.2% (control) to over 17% after 24 hours .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Inhibition Against Bacterial Strains : The compound has demonstrated activity against several bacterial strains, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) were reported to range from 40 to 50 µg/mL, indicating a comparable efficacy to standard antibiotics such as ceftriaxone .

Case Studies

A detailed evaluation of this compound was conducted in various studies:

StudyCell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction via Annexin V-FITC/PI staining
HCT-11626Apoptosis induction with flow cytometry analysis
E. faecalis40Antibacterial activity with MIC determination

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